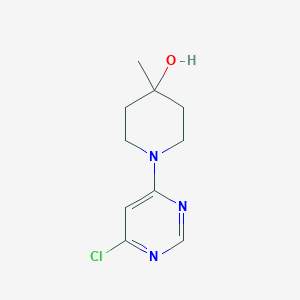

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-10(15)2-4-14(5-3-10)9-6-8(11)12-7-13-9/h6-7,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJCEZIGJIHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol is a compound of considerable interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article synthesizes various research findings related to its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.72 g/mol. The presence of a chlorinated pyrimidine moiety and a piperidine ring contributes to its unique reactivity and biological interactions. The compound is characterized by its potential to modulate neurotransmitter systems, making it a candidate for treating neurological disorders and other conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.72 g/mol |

| CAS Number | 2013378-06-6 |

| Density | Not available |

| Boiling Point | Not available |

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission. The chlorinated pyrimidine component enhances binding affinity to these targets, potentially influencing cellular processes such as signal transduction and gene expression.

Potential Biological Targets:

- Neurotransmitter Receptors : Modulation of serotonin and dopamine receptors.

- Enzymatic Inhibition : Possible inhibition of protein kinases, similar to other compounds in its class.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies : Binding affinity assays have demonstrated that the compound exhibits significant interaction with neurotransmitter receptors, indicating potential use as an anxiolytic or antidepressant agent.

- In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced anxiety-like behaviors, supporting its therapeutic potential.

Case Studies

A notable case study involved the evaluation of the compound's effects on stress-induced behaviors in rodent models. The results indicated that treatment with this compound resulted in a significant decrease in stress-related responses compared to control groups, suggesting its potential as a therapeutic agent for stress-related disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-4-chloro-6-propylpyrimidin-2-amine | Brominated pyrimidine | Application in synthetic routes involving amination |

| 1-(5-chloro-pyridin-2-yl)-3-methylpiperidin-4-one | Chlorinated pyridine | Strong activity against certain bacterial strains |

| 1-(5-fluoro-pyrimidin-2-yl)-3-methylpiperidin-4-one | Fluorinated pyrimidine | Enhanced metabolic stability |

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it suitable for the development of:

- Anticancer Agents : Research suggests that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer drugs.

- Antimicrobial Activity : The chloropyrimidine moiety is known to enhance biological activity against bacterial strains, positioning this compound as a candidate for antibiotic development.

- Anti-inflammatory Properties : Studies have highlighted the compound's ability to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

Biological Research

The compound's interactions with biological macromolecules are crucial for understanding its therapeutic potential:

- Protein Interactions : this compound can bind to specific proteins involved in disease pathways, potentially inhibiting their function and leading to therapeutic effects.

- Nucleic Acid Binding : There is ongoing research into how this compound interacts with DNA and RNA, which could lead to novel gene-targeting therapies.

Materials Science

In addition to its biological applications, this compound is being explored in materials science for:

- Synthesis of Advanced Materials : The unique chemical structure allows for the creation of materials with specific electronic or optical properties, useful in developing sensors and other electronic devices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting further investigation into its use as an anticancer agent. |

| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic. |

| Study C | Anti-inflammatory Effects | Found to reduce markers of inflammation in animal models, supporting its use in treating inflammatory diseases. |

Comparison with Similar Compounds

Table 1: Pyrimidine Substituent Comparisons

| Compound | Pyrimidine Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | 6-Cl | 243.70 | High electrophilicity, moderate solubility |

| 1-(6-Methoxy-2-SCH₃-pyrimidinyl) | 6-OCH₃, 2-SCH₃ | 255.34 | Increased solubility, reduced reactivity |

| 1-[6-(Isopropylamino)pyrimidinyl] | 6-NHCH(CH₃)₂ | 237.30 | Enhanced H-bonding, steric hindrance |

Modifications on the Piperidine Ring

The 4-methylpiperidin-4-ol moiety distinguishes the target compound from analogs:

Table 2: Piperidine Ring Modifications

| Compound | Piperidine Substituents | Molecular Weight | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| Target Compound | 4-OH, 4-CH₃ | 243.70 | 1.2 | CNS-targeted drug candidates |

| Piperidine-4-carboxylic Acid | 4-COOH | 257.68 | 0.5 | High solubility, low BBB penetration |

| Piperidin-4-amine Hydrochloride | 4-NH₂·HCl | 249.14 | 0.8 | Enhanced ionic interactions |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on 4,6-Dichloropyrimidine

- Procedure: The 4,6-dichloropyrimidine is reacted with 4-methylpiperidin-4-ol or its derivatives under basic or acidic conditions to substitute the chlorine at the 4-position.

- Reaction Conditions: Common solvents include N-methylpyrrolidone (NMP), isopropanol, or dimethylformamide (DMF). Bases such as triethylamine or sodium hydride (NaH) are used to activate the nucleophile.

- Temperature: Reactions are generally performed at elevated temperatures (80–140 °C), sometimes under microwave irradiation to accelerate the reaction.

- Yields: Reported yields vary from moderate to good (17% to 45%), depending on the exact conditions and substrates used.

Alkylation of Piperidine Derivatives

- Starting from 4,4-dimethylpiperidine, alkylation with appropriate halides (e.g., benzyl bromide derivatives) is performed to introduce substituents on the piperidine nitrogen or ring.

- This step precedes the S_NAr reaction on the pyrimidine ring and allows for the synthesis of more complex derivatives.

Buchwald–Hartwig Coupling and Subsequent S_NAr

- Some synthetic routes include palladium-catalyzed Buchwald–Hartwig amination to introduce aryl or alkyl amines onto pyrimidine intermediates.

- After amination, the remaining chlorine on the pyrimidine can be substituted via S_NAr with piperidin-4-ol derivatives.

Representative Synthetic Scheme (Summary)

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine | 4-Methylpiperidin-4-ol, Et3N, iPrOH, 140 °C, 5 h (microwave) | This compound | 23–45 | Selective substitution at 4-position |

| 2 | 4,4-Dimethylpiperidine | Alkyl halide (e.g., benzyl bromide), base | Alkylated piperidine derivative | Variable | Precursor for further coupling |

| 3 | Alkylated piperidine + aryl halide | Pd-catalyst, ligand, base, solvent, heat | Aminated pyrimidine intermediate | 14–57 | Buchwald–Hartwig coupling |

| 4 | Aminated intermediate + methylamine | S_NAr conditions, solvent, base | Final substituted pyrimidine derivative | 24–36 | Further functionalization |

Detailed Research Findings

Selective S_NAr Substitution: The chlorine at the 4-position of 4,6-dichloropyrimidine is more reactive and can be selectively displaced by nucleophiles such as 4-methylpiperidin-4-ol, leaving the 6-chlorine intact for further reactions or biological activity.

Microwave-Assisted Reactions: Microwave irradiation at 140 °C for 5 hours in isopropanol with triethylamine significantly improves reaction rates and yields for the substitution step.

Purification: After reaction completion, the crude product is typically extracted with organic solvents such as dichloromethane or butanol, washed with brine, dried over magnesium sulfate or sodium sulfate, and purified by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures).

Characterization: Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Comparative Data Table of Selected Preparation Conditions

Summary and Recommendations

The preparation of this compound is effectively achieved through selective nucleophilic aromatic substitution on 4,6-dichloropyrimidine with 4-methylpiperidin-4-ol under basic conditions, often enhanced by microwave irradiation. The preservation of the 6-chlorine allows for further chemical modifications if desired. Alkylation of piperidine derivatives prior to substitution can tailor the molecule for specific biological targets.

For optimal yields and purity:

- Use microwave-assisted heating at ~140 °C.

- Employ triethylamine or sodium hydride as bases.

- Purify via silica gel chromatography with appropriate solvent gradients.

- Confirm product identity with NMR and HRMS.

This methodology is supported by multiple peer-reviewed studies and patents, ensuring reproducibility and reliability for research and development purposes.

Q & A

Q. What are the key synthetic routes for 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 4-chloro-6-substituted pyrimidine precursors and 4-methylpiperidin-4-ol derivatives. For example, 6-chloropyrimidine intermediates can react with the piperidin-4-ol moiety under basic conditions (e.g., NaH or KCO) in anhydrous solvents like THF or DMF . Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization via H/C NMR and LC-MS is critical to confirm structural integrity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm the pyrimidine and piperidine ring systems. Key signals include the pyrimidine C-Cl resonance (~160 ppm in C NMR) and hydroxyl proton (broad singlet at ~1.5 ppm in H NMR) .

- HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and verifies molecular ion peaks .

- X-ray Diffraction: Single-crystal X-ray analysis may resolve stereochemical ambiguities in the piperidine ring .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic/basic conditions. Storage recommendations include inert atmospheres (N), desiccated environments (-20°C), and light-sensitive containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Design of Experiments (DoE): Statistical methods like factorial design identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design optimizes reaction time and base concentration .

- In Situ Monitoring: Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .

- Computational Modeling: Density Functional Theory (DFT) predicts transition states and guides solvent selection (e.g., solvent polarity effects on nucleophilic substitution) .

Q. What structural features influence the compound’s biological activity, and how are structure-activity relationships (SAR) studied?

Methodological Answer:

- Bioisosteric Replacements: Substituting the chlorine atom with other halogens (e.g., F, Br) or modifying the piperidine methyl group assesses steric/electronic effects on target binding .

- Enzyme Assays: Kinase inhibition assays (e.g., Src/Abl kinases) quantify IC values, while molecular docking (using AutoDock or Schrödinger) maps interactions with active sites .

- Metabolic Stability: Microsomal incubation (human/rat liver microsomes) evaluates oxidative degradation pathways .

Q. How can computational tools predict degradation pathways and environmental persistence?

Methodological Answer:

- Quantum Chemical Calculations: Transition state modeling (Gaussian or ORCA) identifies hydrolysis or photolysis pathways. For instance, the C-Cl bond’s susceptibility to nucleophilic attack can be simulated .

- Environmental Fate Models: EPI Suite or SPARC predicts biodegradation half-lives and partition coefficients (log P, BCF) .

- Advanced Spectrometry: LC-QTOF-MS detects transformation products in simulated environmental matrices (e.g., soil/water systems) .

Q. What methodologies are used to study the compound’s interaction with biological membranes or proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (k/k) to immobilized targets (e.g., GPCRs) .

- Lipophilicity Profiling: Immobilized Artificial Membrane (IAM) chromatography correlates log kIAM with membrane permeability .

- Cryo-EM/X-ray Crystallography: Resolves 3D structures of the compound bound to macromolecular targets .

Contradictions and Validation

- Synthetic Yield Variability: Discrepancies in reported yields (e.g., 40-75%) may arise from solvent purity or catalytic conditions. Cross-validation using controlled replicates is advised .

- Biological Activity Conflicts: Inconsistent IC values across studies necessitate standardized assay protocols (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.